molecular formula C10H12N2O3 B2745831 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid CAS No. 1439897-87-6

6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid

Cat. No.: B2745831
CAS No.: 1439897-87-6
M. Wt: 208.217
InChI Key: QZIRCWUNRXDQRA-UHFFFAOYSA-N
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Description

6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12N2O3 It is characterized by a pyrimidine ring substituted with a cyclobutylmethoxy group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a cyclobutylmethanol derivative with a suitable leaving group on the pyrimidine ring.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyrimidine-4-carboxylic acid: Lacks the cyclobutyl group, which may result in different binding properties and biological activity.

    6-(Cyclopropylmethoxy)pyrimidine-4-carboxylic acid: Contains a cyclopropyl group instead of a cyclobutyl group, which can affect the compound’s steric and electronic properties.

    6-(Cyclobutylmethoxy)pyridine-4-carboxylic acid: Contains a pyridine ring instead of a pyrimidine ring, which can alter its chemical reactivity and biological activity.

Uniqueness

6-(Cyclobutylmethoxy)pyrimidine-4-carboxylic acid is unique due to the presence of both a cyclobutylmethoxy group and a carboxylic acid group on a pyrimidine ring. This combination of structural features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(cyclobutylmethoxy)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-4-9(12-6-11-8)15-5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIRCWUNRXDQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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